molecular formula C7H9BrN2O B13726611 2-(5-Amino-2-bromo-4-pyridyl)ethanol

2-(5-Amino-2-bromo-4-pyridyl)ethanol

Cat. No.: B13726611
M. Wt: 217.06 g/mol
InChI Key: UHOMZKROJXCTSK-UHFFFAOYSA-N
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Description

2-(5-Amino-2-bromo-4-pyridyl)ethanol is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both amino and bromo groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-bromo-4-pyridyl)ethanol typically involves the bromination of 4-pyridyl ethanol followed by amination. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out in an organic solvent such as dichloromethane at room temperature. The resulting bromo compound is then subjected to amination using ammonia or an amine source under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-bromo-4-pyridyl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Amino-2-bromo-4-pyridyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-bromo-4-pyridyl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 2-(5-Amino-2-bromo-4-pyridyl)ethanol exhibits unique reactivity due to the presence of the bromo group, which is a good leaving group in substitution reactions.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-(5-amino-2-bromopyridin-4-yl)ethanol

InChI

InChI=1S/C7H9BrN2O/c8-7-3-5(1-2-11)6(9)4-10-7/h3-4,11H,1-2,9H2

InChI Key

UHOMZKROJXCTSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)N)CCO

Origin of Product

United States

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